molecular formula C16H12BrN3O3 B4176040 4-acetyl-2'-amino-6'-bromo-5-methyl-2-oxospiro[1H-pyrrole-3,4'-chromene]-3'-carbonitrile

4-acetyl-2'-amino-6'-bromo-5-methyl-2-oxospiro[1H-pyrrole-3,4'-chromene]-3'-carbonitrile

Cat. No.: B4176040
M. Wt: 374.19 g/mol
InChI Key: ROFYPKGTYABNBN-UHFFFAOYSA-N
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Description

4’-acetyl-2-amino-6-bromo-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile is a complex organic compound that belongs to the class of spirochromenes. This compound is characterized by its unique spiro structure, which involves a chromene ring fused to a pyrrole ring. The presence of various functional groups such as acetyl, amino, bromo, methyl, oxo, and carbonitrile makes this compound highly versatile and reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-acetyl-2-amino-6-bromo-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile typically involves multi-step organic reactions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as iron (III) chloride and solvents like water can make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4’-acetyl-2-amino-6-bromo-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a dibromo derivative, while nucleophilic substitution with an amine would yield an amino derivative.

Scientific Research Applications

4’-acetyl-2-amino-6-bromo-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4’-acetyl-2-amino-6-bromo-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-bromo-3-methyl-1H-pyrrole-4-carbonitrile
  • 4-acetyl-2-amino-6-bromo-5-methyl-2-oxo-1,2-dihydrochromene-3-carbonitrile
  • 2-amino-6-bromo-5-methyl-4-oxo-4H-chromene-3-carbonitrile

Uniqueness

What sets 4’-acetyl-2-amino-6-bromo-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile apart from similar compounds is its spiro structure, which provides unique steric and electronic properties. This makes it a valuable compound for studying complex molecular interactions and developing new materials with specific properties .

Properties

IUPAC Name

4-acetyl-2'-amino-6'-bromo-5-methyl-2-oxospiro[1H-pyrrole-3,4'-chromene]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c1-7-13(8(2)21)16(15(22)20-7)10-5-9(17)3-4-12(10)23-14(19)11(16)6-18/h3-5H,19H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFYPKGTYABNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(C3=C(C=CC(=C3)Br)OC(=C2C#N)N)C(=O)N1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-acetyl-2'-amino-6'-bromo-5-methyl-2-oxospiro[1H-pyrrole-3,4'-chromene]-3'-carbonitrile
Reactant of Route 2
4-acetyl-2'-amino-6'-bromo-5-methyl-2-oxospiro[1H-pyrrole-3,4'-chromene]-3'-carbonitrile
Reactant of Route 3
4-acetyl-2'-amino-6'-bromo-5-methyl-2-oxospiro[1H-pyrrole-3,4'-chromene]-3'-carbonitrile

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